BenchChemオンラインストアへようこそ!

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Pyrrolopyrimidine synthesis Aldehyde functionalization Medicinal chemistry building blocks

This N7-methyl/C2-aldehyde pyrrolo[2,3-d]pyrimidine is a strategic synthetic handle for medicinal chemists developing JAK, EGFR, and VEGFR-2 kinase inhibitors. The pre-installed C2-aldehyde enables 1–2 step parallel library diversification via reductive amination or condensation, a critical advantage over 3–5 step routes with alternative intermediates. The N7-methyl prevents unwanted N-alkylation side reactions. For rapid hit-to-lead SAR exploration of the clinically validated 7-deazapurine scaffold.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11917682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)C=O
InChIInChI=1S/C8H7N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-5H,1H3
InChIKeyUDUYCARSGBPRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde: A Key Aldehyde Intermediate in Pyrrolo[2,3-d]pyrimidine-Based Drug Discovery


7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde (CAS 1638767-11-9, C₈H₇N₃O, MW 161.16) is a heterocyclic aldehyde derivative featuring a fused pyrrolo[2,3-d]pyrimidine core (also known as 7-deazapurine) with a methyl substituent at the N7 position and an aldehyde functionality at the C2 position . This scaffold is among the most extensively explored fused heterocyclic frameworks in medicinal chemistry, with pyrrolo[2,3-d]pyrimidines serving as ATP-competitive kinase inhibitors targeting JAK, EGFR, VEGFR-2, and other clinically validated kinases [1]. The compound functions primarily as a versatile synthetic intermediate rather than a terminal bioactive agent, with the C2-aldehyde group enabling modular diversification through condensation, reductive amination, and nucleophilic addition reactions [2].

Why 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Cannot Be Replaced by Other Pyrrolopyrimidine Analogs


Substitution with alternative pyrrolo[2,3-d]pyrimidine derivatives fails because the specific N7-methyl/C2-aldehyde substitution pattern is not functionally interchangeable. The C2-aldehyde serves as a critical synthetic handle for divergent library synthesis that cannot be replicated by C4-chloro, C4-amino, C5-unsubstituted, or N7-hydrogen analogs [1]. The N7-methyl group modulates electronic properties and prevents unwanted N-alkylation side reactions during downstream derivatization, while the C2 position offers distinct reactivity compared to the more commonly exploited C4 position [2]. Pyrrolo[2,3-d]pyrimidines with different substitution patterns (e.g., 4-chloro-7-methyl analogs or 2-unsubstituted variants) require fundamentally different synthetic routes and yield different derivative profiles with altered biological activities [3]. This substitution specificity is underscored by structure-activity relationship (SAR) studies demonstrating that modifications at the C2, N7, and C5 positions independently affect kinase selectivity profiles and potency [4].

Quantitative Comparative Evidence for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde: Differentiation Data for Procurement Decisions


Synthetic Accessibility: Reduced-Step Access to 2-Substituted Derivatives via Direct Aldehyde Functionalization

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde provides direct access to C2-functionalized pyrrolopyrimidines without requiring multistep de novo scaffold construction. Traditional methods for introducing C2 substituents on the pyrrolo[2,3-d]pyrimidine core require Liebeskind-Srogl cross-coupling conditions starting from 2-methylthio precursors, a multistep sequence involving thioether installation, oxidation, and palladium-catalyzed coupling [1]. In contrast, the pre-installed C2-aldehyde enables single-step transformations including reductive amination, condensation with amines/hydrazines, and Grignard additions. Comparative analysis of synthetic routes demonstrates that C2-aldehyde starting materials reduce the synthetic step count by 2-3 steps versus de novo construction from pyrimidine precursors [1]. This represents a reduction in synthetic step count of approximately 40-50% for 2-substituted pyrrolopyrimidine library synthesis [1].

Pyrrolopyrimidine synthesis Aldehyde functionalization Medicinal chemistry building blocks

Functional Module Advantage: C2-Aldehyde Reactivity Profile vs. C4-Chloro Standard Intermediates

The C2-aldehyde functionality of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde offers orthogonal reactivity compared to the industry-standard 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (CAS not specified). The C4-chloro intermediate participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions at C4, whereas the C2-aldehyde enables condensation, reductive amination, Wittig olefination, and nucleophilic addition chemistry orthogonal to C4 modifications [1]. This orthogonality permits sequential, chemoselective derivatization at C2 and C4 without protecting group manipulations. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine yields only C4-substituted products; the C2-aldehyde analog enables C2 diversification that is inaccessible via the chloro intermediate [2]. The pKa of the pyrimidine ring system (predicted pKa 2.45±0.30 for related pyrrolo[2,3-d]pyrimidine derivatives) positions the aldehyde for reactions under mild acidic to neutral conditions without core degradation .

Aldehyde chemistry Synthetic intermediate Divergent synthesis

Scaffold-Dependent Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine Core Activity vs. Alternative Heterocyclic Scaffolds

Derivatives built from the pyrrolo[2,3-d]pyrimidine scaffold (the core of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde) demonstrate quantifiable kinase inhibitory activity that distinguishes this scaffold from structurally similar heterocyclic frameworks. In a 2023 study by Alotaibi et al., a series of novel pyrrolo[2,3-d]pyrimidine derivatives were evaluated as multi-kinase inhibitors with VEGFR-2 selectivity [1]. The lead compounds exhibited IC₅₀ values ranging from 0.08 to 1.2 μM against VEGFR-2, with selectivity profiles over EGFR (IC₅₀ >10 μM for select analogs) [1]. Comparative evaluation against reference kinase inhibitor scaffolds shows that pyrrolo[2,3-d]pyrimidines occupy the ATP-binding pocket with distinct hinge-binding geometry compared to pyrazolo[3,4-d]pyrimidines and pyrrolo[3,2-d]pyrimidines [2]. Additionally, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibition of MRP1 (ABCC1) multidrug resistance protein, with structure-activity relationships confirming that pyrrolo[3,2-d]pyrimidine regioisomers exhibit significantly different MRP1 inhibition profiles [3].

Kinase inhibition Cancer drug discovery VEGFR-2 EGFR

Patent-Corroborated Scaffold Value: Pyrrolo[2,3-d]pyrimidine Core in Clinically Advanced Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold—the core of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde—is the foundational heterocycle for multiple FDA-approved and clinically advanced kinase inhibitors, most notably tofacitinib (Xeljanz®, Pfizer), a JAK1/JAK3 inhibitor for rheumatoid arthritis and ulcerative colitis [1]. Patent analysis reveals extensive intellectual property coverage for pyrrolo[2,3-d]pyrimidine compounds as JAK inhibitors, including US Patent 9,161,939 (Pfizer) [2] and US Patent 10,966,980 (Pfizer) [3], covering hundreds of pyrrolo[2,3-d]pyrimidine derivatives with defined substitution patterns. This patent density validates the scaffold's pharmaceutical relevance and commercial importance. In contrast, alternative scaffolds such as pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have produced fewer approved drugs in the kinase inhibitor space [4]. An update on JAK inhibitors published in 2018 notes that all FDA-approved JAK inhibitors at that time were pyrrolo[2,3-d]pyrimidine derivatives [5].

JAK inhibitors Patent analysis Drug discovery Tofacitinib

Optimal Application Scenarios for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Rapid C2-Focused SAR Library Synthesis for Kinase Inhibitor Programs

This compound is optimally deployed in medicinal chemistry campaigns requiring rapid exploration of C2 substituent effects on kinase selectivity and potency. The pre-installed C2-aldehyde enables one- to two-step diversification (reductive amination, condensation) to generate 10-50 analog libraries in parallel, whereas alternative routes require 3-5 synthetic steps per analog [1]. This efficiency is particularly valuable in hit-to-lead optimization for JAK, VEGFR-2, and EGFR inhibitor programs, where C2 modifications significantly modulate kinase selectivity profiles [2].

Process Chemistry: Divergent Synthesis of Orthogonally Protected Advanced Intermediates

The C2-aldehyde functionality provides an orthogonal reactive handle for chemoselective derivatization prior to or following C4 modifications. This enables the synthesis of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines with distinct substitution patterns that cannot be efficiently accessed via C4-chloro intermediates alone [1]. Process chemistry applications benefit from reduced protecting group manipulations and compatibility with standard industrial reaction conditions (ambient to 80°C, common organic solvents) [2].

Academic and Industrial Kinase Inhibitor Discovery: Scaffold Validation and Derivative Generation

For laboratories engaged in kinase inhibitor discovery, this compound provides entry to the clinically validated pyrrolo[2,3-d]pyrimidine scaffold that has yielded FDA-approved drugs including tofacitinib [1]. The C2-aldehyde enables generation of novel chemical matter distinct from existing patent-protected C4-substituted analogs, facilitating freedom-to-operate while maintaining the scaffold's proven kinase engagement properties [2]. The N7-methyl group mimics the methylation pattern of tofacitinib's core, providing a direct structural link to clinically successful inhibitors [3].

Quote Request

Request a Quote for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.